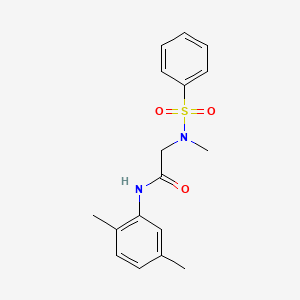![molecular formula C20H20N6O2 B5732931 3,4-dimethoxybenzaldehyde (8-ethyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)hydrazone](/img/structure/B5732931.png)
3,4-dimethoxybenzaldehyde (8-ethyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)hydrazone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,4-dimethoxybenzaldehyde (8-ethyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)hydrazone, commonly referred to as DMBA-EH, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
作用機序
The mechanism of action of DMBA-EH is not fully understood, but it is believed to involve the inhibition of specific enzymes and proteins involved in various cellular processes. In cancer cells, DMBA-EH has been shown to induce apoptosis by activating the caspase pathway and inhibiting the Akt/mTOR signaling pathway. In neuroscience, DMBA-EH has been used as a fluorescent probe to visualize the distribution and localization of neurotransmitters, such as dopamine and serotonin, in the brain.
Biochemical and Physiological Effects:
DMBA-EH has been shown to exhibit various biochemical and physiological effects, depending on the application and concentration used. In cancer cells, DMBA-EH has been shown to induce apoptosis and inhibit tumor growth. In neuroscience, DMBA-EH has been used as a fluorescent probe to visualize the distribution and localization of neurotransmitters in the brain. Additionally, DMBA-EH has been shown to exhibit antioxidant and anti-inflammatory properties.
実験室実験の利点と制限
DMBA-EH offers several advantages for lab experiments, including its ease of synthesis, stability, and versatility. It can be used in various applications, including cancer research, neuroscience, and material science. However, DMBA-EH also has some limitations, including its potential toxicity and limited solubility in water.
将来の方向性
There are several future directions for DMBA-EH research, including the development of novel materials with potential applications in optoelectronics and organic electronics, the exploration of its potential as a fluorescent probe for imaging neurotransmitters in vivo, and the investigation of its potential as a therapeutic agent for various diseases, including cancer and neurodegenerative disorders.
In conclusion, DMBA-EH is a versatile chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. Its ease of synthesis, stability, and versatility make it an attractive candidate for various applications, including cancer research, neuroscience, and material science. While there are still many unanswered questions regarding its mechanism of action and potential toxicity, the future directions for DMBA-EH research are promising and warrant further investigation.
合成法
DMBA-EH can be synthesized through a multi-step process involving the reaction of 3,4-dimethoxybenzaldehyde, 8-ethyl-5H-[1,2,4]triazino[5,6-b]indole-3-carbohydrazide, and acetic anhydride. The reaction is carried out in the presence of a catalyst, such as p-toluenesulfonic acid, under reflux conditions. The resulting product is then purified through column chromatography to obtain DMBA-EH in its pure form.
科学的研究の応用
DMBA-EH has been studied extensively for its potential applications in various fields, including cancer research, neuroscience, and material science. It has been shown to exhibit anti-cancer properties by inducing apoptosis in cancer cells and inhibiting tumor growth. In neuroscience, DMBA-EH has been used as a fluorescent probe to study the distribution and localization of various neurotransmitters in the brain. Additionally, DMBA-EH has been used as a building block for the synthesis of novel materials with potential applications in optoelectronics and organic electronics.
特性
IUPAC Name |
N-[(E)-(3,4-dimethoxyphenyl)methylideneamino]-8-ethyl-5H-[1,2,4]triazino[5,6-b]indol-3-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N6O2/c1-4-12-5-7-15-14(9-12)18-19(22-15)23-20(26-24-18)25-21-11-13-6-8-16(27-2)17(10-13)28-3/h5-11H,4H2,1-3H3,(H2,22,23,25,26)/b21-11+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHBODJXRKYYOQW-SRZZPIQSSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=C(C=C1)NC3=C2N=NC(=N3)NN=CC4=CC(=C(C=C4)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1=CC2=C(C=C1)NC3=C2N=NC(=N3)N/N=C/C4=CC(=C(C=C4)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(E)-(3,4-dimethoxyphenyl)methylideneamino]-8-ethyl-5H-[1,2,4]triazino[5,6-b]indol-3-amine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2-(2-furyl)-4-[4-(methylthio)benzylidene]-1,3-oxazol-5(4H)-one](/img/structure/B5732874.png)


![ethyl 4-[(2-methyl-1,3-benzothiazol-6-yl)carbonyl]-1-piperazinecarboxylate](/img/structure/B5732907.png)

![2-methoxy-5-[(4-phenyl-1-piperazinyl)methyl]phenol](/img/structure/B5732919.png)
![N-[2-(methylthio)phenyl]-N'-[2-(trifluoromethyl)phenyl]thiourea](/img/structure/B5732926.png)
![2-(methylthio)-4-(4-morpholinyl)-6,7,8,9-tetrahydro[1]benzothieno[3,2-d]pyrimidine](/img/structure/B5732938.png)

![4-{[(4-phenyltetrahydro-2H-pyran-4-yl)carbonyl]amino}benzoic acid](/img/structure/B5732956.png)
![N'-benzylidene-2-[(3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)amino]propanohydrazide](/img/structure/B5732959.png)